Quiflapon, also known as MK-0591, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. This protein plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators involved in various inflammatory and allergic diseases []. Quiflapon's ability to inhibit FLAP activity effectively hinders the production of all types of leukotrienes, making it a valuable tool in studying inflammatory processes and exploring potential therapeutic interventions [].
Quiflapon is classified under the category of lipoxygenase inhibitors, which are compounds that interfere with the activity of lipoxygenase enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which play a crucial role in inflammatory responses. By inhibiting these enzymes, Quiflapon can potentially mitigate inflammation and related pathological conditions .
The synthesis of Quiflapon involves several key steps typically executed in a laboratory setting. While specific synthetic routes may vary, general methods include:
Technical details regarding yields, reaction conditions (temperature, solvents), and purification methods (chromatography) are essential for optimizing the synthesis process.
Quiflapon's molecular structure can be described by its chemical formula, which indicates the types and numbers of atoms present. The compound exhibits a complex arrangement that contributes to its biological activity.
The three-dimensional structure can be visualized using molecular modeling software, revealing the spatial arrangement of atoms that is crucial for its interaction with biological targets.
Quiflapon undergoes various chemical reactions that are relevant to its function as an inhibitor:
Technical details regarding reaction kinetics, including rate constants and inhibition constants (IC50), provide insights into the efficacy of Quiflapon as a therapeutic agent.
Quiflapon's mechanism of action primarily revolves around its ability to inhibit 5-lipoxygenase:
Data from experimental studies indicate that treatment with Quiflapon results in reduced cell viability and increased apoptosis in pancreatic cancer cells, supporting its potential use in cancer therapy .
Quiflapon possesses several notable physical and chemical properties:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) can be obtained through analytical techniques, aiding in characterization and quality control.
Quiflapon has several applications in scientific research:
The ongoing exploration of Quiflapon's therapeutic potential underscores its relevance in both basic research and clinical applications aimed at treating complex diseases such as cancer and chronic inflammation .
Quiflapon (MK-591) functions as a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), demonstrating high-affinity binding to this integral membrane protein. Biochemical assays reveal an exceptionally low IC₅₀ value of 1.6 nM in FLAP binding assays, indicating its strong molecular interaction with FLAP's substrate presentation domain [2] [7]. This specific binding prevents FLAP from presenting arachidonic acid (AA) to 5-lipoxygenase (5-LOX), thereby disrupting the initial step in leukotriene biosynthesis. Quiflapon's effectiveness is further demonstrated by its ability to inhibit the photoaffinity labeling of FLAP by diverse ligands, confirming direct occupation of the substrate-binding site [2]. Unlike direct 5-LOX inhibitors, Quiflapon specifically targets the protein-protein interaction interface between FLAP and 5-LOX, making it a highly selective agent that does not inhibit related enzymes like cyclooxygenase (COX), epoxygenase, or 12-lipoxygenase even at high concentrations [1] [7].
Table 1: Binding and Functional Inhibition Profile of Quiflapon
Target | Assay System | IC₅₀ Value | Specificity Confirmation |
---|---|---|---|
FLAP | Binding assay | 1.6 nM | No inhibition of COX-1/2, 12-LOX |
LT Biosynthesis | Human PMNLs | 3.1 nM | Ibuprofen negative control ineffective |
LT Biosynthesis | Rat PMNLs | 6.1 nM | Species-specific variation observed |
5-LOX Translocation | Human PMNLs | Functional blockade | Prevents membrane association of 5-LOX |
Through its FLAP inhibition, Quiflapon profoundly disrupts the metabolism of arachidonic acid via the 5-LOX pathway. This disruption prevents the formation of critical bioactive leukotrienes (LTB₄, LTC₄, LTD₄) and hydroxyeicosatetraenoic acids (5-HETE, 5-oxoETE) that function as pro-survival signaling molecules in cancer cells [1] [3]. In pancreatic cancer models, this metabolic interruption blocks 5-LOX translocation from the cytosol to the nuclear membrane—an essential step for enzymatic activation—thereby inhibiting the catalytic conversion of arachidonic acid to pro-inflammatory and pro-survival mediators [1] [6]. The significance of this pathway in cancer is highlighted by the dependence of certain malignancies on dietary arachidonic acid; high-fat diets provide abundant substrate that pancreatic cancer cells metabolize through the 5-LOX pathway to gain growth and survival advantages [1]. Quiflapon's suppression of this metabolic axis effectively starves cancer cells of these crucial lipid-derived growth signals, explaining its selective toxicity toward malignant cells that overexpress 5-LOX and FLAP compared to normal cells [1] [4].
Quiflapon triggers the intrinsic apoptotic pathway in diverse cancer cell lines through caspase-dependent mechanisms. In enzalutamide-resistant prostate cancer (ERPC) cells, pharmacological inhibition of 5-LOX by Quiflapon or genetic suppression via shRNA induces caspase-3 and caspase-9 activation, culminating in the characteristic cleavage of poly-ADP ribose polymerase (PARP) [3] [4]. This proteolytic cleavage of PARP (a DNA repair enzyme) into specific fragments is a biochemical hallmark of irreversible apoptosis commitment. Similarly, in pancreatic cancer cells (BxPC3, Panc-1, MiaPaCa-2), Quiflapon treatment induces dose-dependent caspase activation and PARP cleavage within 24 hours, correlating with loss of cell viability [1] [6]. The apoptotic response is specific to transformed cells, as normal human fibroblasts, astrocytes, and non-tumor glandular cells remain unaffected by Quiflapon treatment at equivalent concentrations, underscoring its selective toxicity toward malignant cells dependent on 5-LOX signaling [3] [4]. The critical role of caspase activation is further confirmed by rescue experiments where pan-caspase inhibitors significantly attenuate Quiflapon-induced cell death [3].
Beyond caspase activation, Quiflapon induces characteristic late-stage apoptotic events including membrane phosphatidylserine (PS) externalization and chromatin DNA fragmentation. In pancreatic cancer cells, flow cytometric analysis using Annexin-V binding demonstrates significant exposure of PS on the outer leaflet of the plasma membrane following MK591 treatment, an event recognized as an "eat-me" signal by phagocytes [1] [6]. Concurrently, Quiflapon triggers the enzymatic degradation of nuclear DNA into nucleosomal fragments, visualized through DNA laddering assays and TUNEL staining [1] [4]. These molecular events collectively indicate programmed cell death rather than necrotic destruction. In prostate cancer models, these apoptotic markers correlate with Quiflapon-induced suppression of oncogenic c-Myc signaling—a critical survival mechanism in enzalutamide-resistant cells [4]. The downregulation of protein kinase C-epsilon (PKCε), an anti-apoptotic kinase, appears mechanistically linked to this process, as pretreatment with PKCε-activating peptides prevents Quiflapon-induced apoptosis in pancreatic cancer cells [1] [6].
Table 2: Apoptotic Markers Induced by Quiflapon in Cancer Models
Apoptotic Marker | Detection Method | Cancer Model | Observed Effect | Functional Significance |
---|---|---|---|---|
Phosphatidylserine Externalization | Annexin-V-FITC binding | Pancreatic cancer | Dose-dependent increase | Early apoptotic marker; phagocyte recognition |
Chromatin DNA Fragmentation | Nucleosomal DNA laddering | Pancreatic/Prostate | Internucleosomal cleavage | Irreversible commitment to cell death |
PARP Cleavage | Western blot (89/24 kDa fragments) | Both models | Caspase-dependent cleavage | DNA repair failure; energy metabolism collapse |
Caspase-3/9 Activation | Fluorogenic substrates; Cleaved forms | Both models | Significant activation | Executioner caspase cascade initiation |
List of Compounds:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7